molecular formula C9H18O2 B154476 1,1-Diethoxy-3-methyl-2-butene CAS No. 1740-74-5

1,1-Diethoxy-3-methyl-2-butene

Cat. No.: B154476
CAS No.: 1740-74-5
M. Wt: 158.24 g/mol
InChI Key: SFUKGEREDDIOED-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,1-Diethoxy-3-methyl-2-butene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes, proteins, and other biomolecules to facilitate these reactions. For instance, it is used in the synthesis of angular pyranocoumarins and 6-cyano-2,2-dimethyl-2-H-1-benzopyran . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the formation of new chemical products.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . These changes can have downstream effects on cellular processes such as growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s structure allows it to fit into the active sites of enzymes, where it can either block substrate binding or enhance the enzyme’s catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity . Toxic or adverse effects have been observed at very high doses, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors to facilitate the conversion of substrates into products. For example, it is used in the synthesis of 6,6,10-trimethyl-4-propyl-10,11-dihydro-2H,6H,12H-dipyrano[2,3-f:2′,3′-h]chromene-2,12-dione . These interactions can affect the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in biochemical reactions.

Chemical Reactions Analysis

1,1-Diethoxy-3-methyl-2-butene undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-3-methyl-2-butene involves its reactivity as an alkene. The double bond in the compound allows it to participate in various addition and substitution reactions. The ethoxy groups can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new compounds. The compound’s reactivity is influenced by the presence of the electron-donating ethoxy groups, which can stabilize reaction intermediates .

Comparison with Similar Compounds

1,1-Diethoxy-3-methyl-2-butene can be compared with other similar compounds such as:

This compound is unique due to the presence of the ethoxy groups, which enhance its reactivity and make it suitable for various synthetic applications.

Properties

IUPAC Name

1,1-diethoxy-3-methylbut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-10-9(11-6-2)7-8(3)4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUKGEREDDIOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C=C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00410564
Record name 1,1-Diethoxy-3-methyl-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1740-74-5
Record name 1,1-Diethoxy-3-methyl-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Diethoxy-3-methyl-2-butene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bull. Soc. Fr. 1965, 1007-1014 discloses the use of phosphoric acid. 3-Methyl-2-butenal is stirred with ethanol, triethyl orthoformate and phosphoric acid at room temperature for 40 hours. The reaction mixture is then taken up in ether, washed with 0.5 N aqueous ammonia and dried over sodium sulfate. Subsequent distillation affords 3-methyl-2-butenal diethyl acetal in a yield of 65%.
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Synthesis routes and methods II

Procedure details

0.1 Part of the reaction product, 1.74 parts of benzene, and 0.00018 part of benzoic acid were charged into a sealed tube, and reacted at 250°C. for 10 minutes. The product was subjected to gas chromatography analysis. It was thus confirmed that 3,7,11,15,19-pentamethyl-2,6-eicosadienal was obtained at the selectivity of 69.5% to the originally fed β-methyl-crotonaldehyde diethylacetal. The analytical value of the resulting acetal and aldehyde is shown in Table 16.
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Synthesis routes and methods III

Procedure details

Under an argon atmosphere, a 250-mL, round-bottomed flask equipped with a stir bar was charged with abs. ethanol (52 mL, 892 mmol, 5.0 eq). The flask was cooled to 4° C. (internal) in an ice bath. Triethyl orthoformate (29.7 mL, 178 mmol, 1.0 eq) was added followed by 3-methyl-2-butenal (17.2 mL, 178 mmol, 1.0 eq). The resulting clear, colorless solution was further cooled to 2° C. (internal). Potassium hydrogen sulfate (1.277 g, 9.38 mmol, 0.05 eq) was then added in one portion, resulting in an immediate exotherm to 10° C. The heterogeneous mixture was allowed to warm to 21° C. (internal) over 45 minutes (within 20 minutes, the mixture became slightly cloudy) and then stirred for an additional 15 minutes. The reaction mixture was then filtered and the remaining solid rinsed with abs. ethanol (5 mL). To the resulting clear, colorless solution was added anhydrous potassium carbonate (2.615 g, 18.92 mmol). The mixture was stirred for one hour before filtering off the potassium carbonate. The solid was rinsed with abs. ethanol (5 mL) and the filtrate was vacuum distilled (172 mm Hg) through a Vigereux column (13.5 cm) to produce 24.14 g (85% yield) of the title compound (boiling point 115°-119° C.).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1,1-Diethoxy-3-methyl-2-butene in organic synthesis?

A1: this compound is a versatile reagent that serves as a precursor to other useful compounds in organic synthesis. The abstract specifically highlights its use in two main synthetic applications []:

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